molecular formula C17H15N3O4S B277430 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

Numéro de catalogue B277430
Poids moléculaire: 357.4 g/mol
Clé InChI: MAXDSIDLGXVYJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBO-PRO-001 and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

DBO-PRO-001 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DBO-PRO-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors in the brain, which could have potential implications for the treatment of neurological disorders. In drug discovery, DBO-PRO-001 has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

Mécanisme D'action

The mechanism of action of DBO-PRO-001 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, DBO-PRO-001 has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In neurons, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the TRPV1 channel.
Biochemical and Physiological Effects
DBO-PRO-001 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DBO-PRO-001 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurons, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors, which could have potential implications for the treatment of neurological disorders. In animal models, DBO-PRO-001 has been shown to have anti-inflammatory and analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DBO-PRO-001 is its potential as a scaffold for the development of novel compounds with improved pharmacological properties. DBO-PRO-001 has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one of the limitations of DBO-PRO-001 is its relatively low solubility, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for the research on DBO-PRO-001. One of the most promising areas is the development of novel compounds based on the DBO-PRO-001 scaffold with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of DBO-PRO-001, which could provide insights into the development of new drugs for cancer and neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of DBO-PRO-001 in animal models and humans.

Méthodes De Synthèse

The synthesis of DBO-PRO-001 involves several steps, including the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-thienyl)-1,2,4-oxadiazole-5-amine to form the intermediate product. Finally, the intermediate product is reacted with 3-aminopropionitrile to form the desired product, DBO-PRO-001. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Propriétés

Nom du produit

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

Formule moléculaire

C17H15N3O4S

Poids moléculaire

357.4 g/mol

Nom IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H15N3O4S/c21-15(18-11-3-4-12-13(10-11)23-8-7-22-12)5-6-16-19-17(20-24-16)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,18,21)

Clé InChI

MAXDSIDLGXVYJI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CS4

SMILES canonique

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.